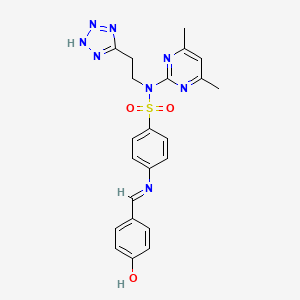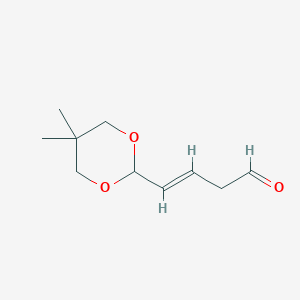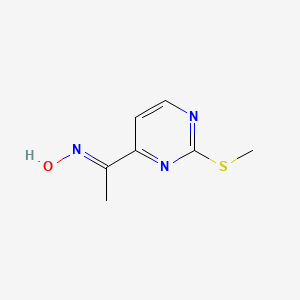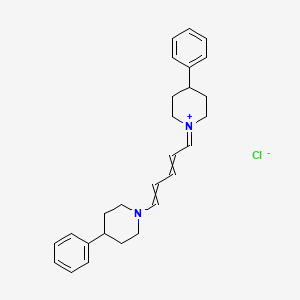
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one is an organic compound with the molecular formula C14H22O. It is a derivative of cyclohexene and is characterized by the presence of a cyclohexenyl group substituted with three methyl groups and a pentenone side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the pentenone side chain. One common method involves the use of a Grignard reagent, such as pent-4-enylmagnesium bromide, which reacts with the cyclohexenone under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one.
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one:
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one: Another related compound with a different side chain.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexenyl group with a pentenone side chain makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
56974-03-9 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-(3,5,5-trimethylcyclohexen-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-7-13(15)12-8-11(2)9-14(3,4)10-12/h5,8,11H,1,6-7,9-10H2,2-4H3 |
InChI-Schlüssel |
YSSPNGUMZKBWDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(=C1)C(=O)CCC=C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


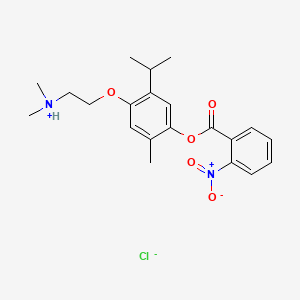
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
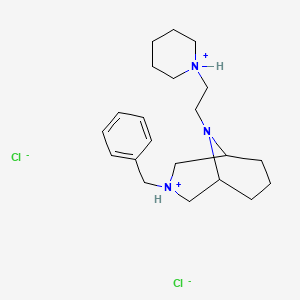
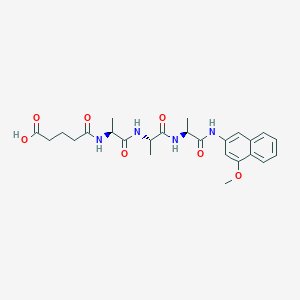
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

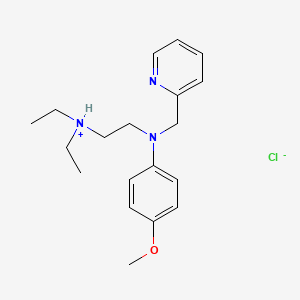
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

